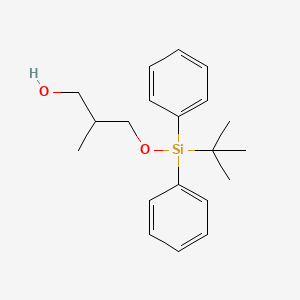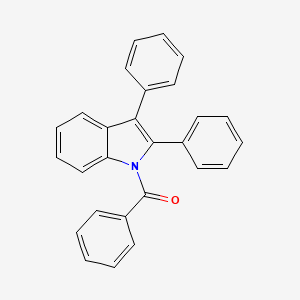![molecular formula C16H25BrO2Si B13993690 5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde CAS No. 923281-68-9](/img/structure/B13993690.png)
5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde is a chemical compound with the molecular formula C16H25BrO2Si. It is characterized by the presence of a bromine atom at the 5th position of the benzaldehyde ring and a tri(propan-2-yl)silyl group attached to the oxygen atom at the 2nd position. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde typically involves the bromination of 2-hydroxybenzaldehyde followed by the protection of the hydroxyl group with a tri(propan-2-yl)silyl group. The reaction conditions often include the use of bromine or a brominating agent and a silylating agent such as tri(propan-2-yl)silyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: 5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzoic acid.
Reduction: 5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde depends on the specific reaction it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. In substitution reactions, the bromine atom is replaced by another nucleophile through the formation of a new carbon-nucleophile bond.
相似化合物的比较
Similar Compounds
5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a benzaldehyde ring.
5-Bromo-2-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}pyrimidine: Another similar compound with a pyrimidine ring and a different silyl group.
Uniqueness
5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde is unique due to its specific combination of a bromine atom, a tri(propan-2-yl)silyl group, and a benzaldehyde ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biochemical applications.
属性
CAS 编号 |
923281-68-9 |
|---|---|
分子式 |
C16H25BrO2Si |
分子量 |
357.36 g/mol |
IUPAC 名称 |
5-bromo-2-tri(propan-2-yl)silyloxybenzaldehyde |
InChI |
InChI=1S/C16H25BrO2Si/c1-11(2)20(12(3)4,13(5)6)19-16-8-7-15(17)9-14(16)10-18/h7-13H,1-6H3 |
InChI 键 |
NQIPXHRLZUWCKW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B13993613.png)
![[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)
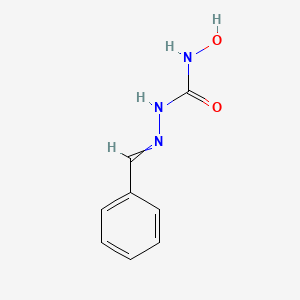
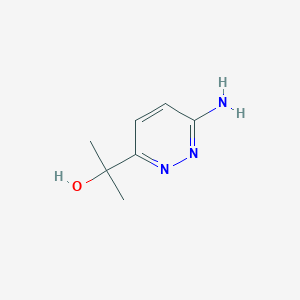
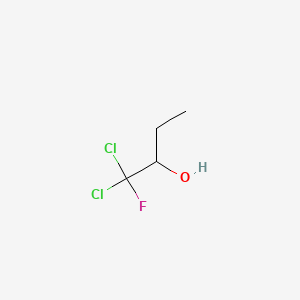
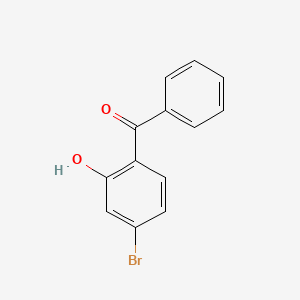
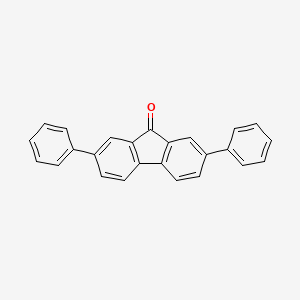
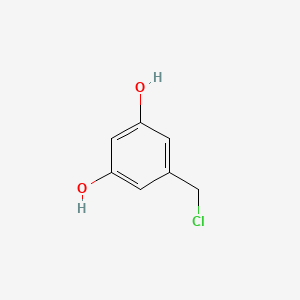

![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)
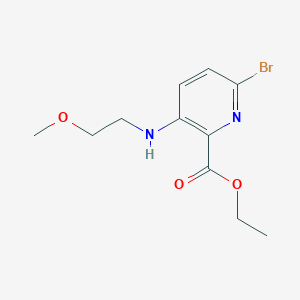
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid](/img/structure/B13993668.png)
